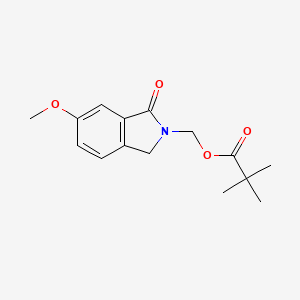
(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate
Übersicht
Beschreibung
(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, with the CAS number 944718-09-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an isoindolinone core, which is known for its diverse biological activities due to the presence of various functional groups that can interact with biological targets.
Target Interactions
This compound has been reported to interact with several biological targets, including:
- Kinases : It may inhibit specific kinases involved in cancer progression, similar to other isoindolinone derivatives that exhibit anticancer properties.
- Receptors : The compound could potentially act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and survival.
Biochemical Pathways
The compound's activity is likely mediated through multiple biochemical pathways:
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.
- Cell Cycle Regulation : It may interfere with cell cycle progression, leading to the inhibition of cancer cell growth.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect on Apoptosis |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Increased |
| HeLa (Cervical) | 15.0 | Increased |
| MCF7 (Breast) | 10.0 | Increased |
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
Animal model studies have shown that administration of the compound resulted in significant tumor volume reduction compared to control groups. For instance:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (15 mg/kg) | 60 |
These findings suggest a dose-dependent effect on tumor growth inhibition.
Eigenschaften
IUPAC Name |
(5-methoxy-3-oxo-1H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)14(18)20-9-16-8-10-5-6-11(19-4)7-12(10)13(16)17/h5-7H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCIJXQJKZUYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1CC2=C(C1=O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650704 | |
| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-09-6 | |
| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















